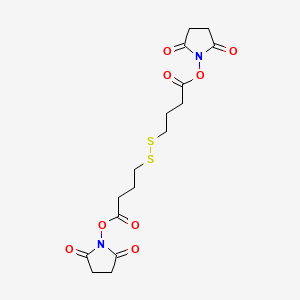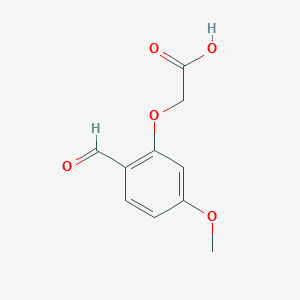
Bis-SS-C3-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is a versatile small molecule scaffold used in various scientific and industrial applications. It is known for its unique structure, which includes two pyrrolidinone rings and a disulfide bond, making it a valuable compound in synthetic chemistry and bioconjugation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate typically involves the reaction of N-hydroxysuccinimide with a disulfide-containing compound under mild conditions to preserve the integrity of the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves large-scale activation of polyethylene glycol with N-hydroxysuccinimide and a coupling agent. The activated polyethylene glycol is then reacted with a disulfide-containing compound in a large reactor to produce the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the N-hydroxysuccinimide groups are replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The disulfide bond in the compound can be reduced to form two thiol groups under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Major Products Formed
Substitution Reactions: The major products are amide or thioester derivatives, depending on the nucleophile used.
Reduction Reactions: The major products are the corresponding thiol derivatives.
Aplicaciones Científicas De Investigación
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves the formation of reversible bonds between biological macromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions to release the conjugated molecules.
Comparación Con Compuestos Similares
Similar Compounds
NHS-PEG2-SS-PEG2-NHS: This compound has a similar structure but with a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Another similar compound with an even longer polyethylene glycol chain.
NHS-PEG4-SS-PEG4-NHS: This compound contains the longest polyethylene glycol chain among the similar compounds.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is unique due to its specific combination of pyrrolidinone rings and a disulfide bond, which provides a balance of stability and reactivity, making it highly versatile for various applications in synthetic chemistry and bioconjugation .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMACUPMXOQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/new.no-structure.jpg)
![2,3,4-trimethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2866737.png)


![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)






![3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)


